molecular formula C17H16N4O B6450023 2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549047-37-0

2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6450023
CAS No.: 2549047-37-0
M. Wt: 292.33 g/mol
InChI Key: ZMIWFKAGLQQWBU-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents.

Biochemical Analysis

Biochemical Properties

It is known that imidazo[1,2-b]pyridazines, a class of compounds to which this molecule belongs, have been studied as inhibitors of IL-17A, a pro-inflammatory cytokine . This suggests that 2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide may interact with enzymes, proteins, and other biomolecules involved in inflammatory responses.

Cellular Effects

The exact cellular effects of this compound are still under investigation. Given its potential role as an IL-17A inhibitor, it could influence cell function by modulating inflammatory responses. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on its structural similarity to other imidazo[1,2-b]pyridazines, it may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,5-diaminopyridazine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-b]pyridazine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary applications of 2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide lie in its potential as a therapeutic agent . Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit significant biological activity, particularly as kinase inhibitors.

  • Kinase Inhibition : This compound has been studied for its ability to inhibit adaptor-associated kinase 1 (AAK1), which plays a crucial role in cellular processes like endocytosis and synaptic vesicle recycling. Inhibition of AAK1 can modulate signaling pathways involved in cell growth and survival, suggesting potential applications in cancer therapy.
  • Anticancer Properties : Related compounds have shown promise as inhibitors of various kinases involved in cancer pathways, indicating that this compound may also possess anticancer properties.

Neurological Disorders

Given its mechanism of action involving kinase inhibition, there is potential for this compound to be explored in the treatment of neurological disorders. The modulation of AAK1 could impact synaptic functions and neurotransmitter release, making it a candidate for further research in neuropharmacology.

Anti-inflammatory Applications

The compound's interaction with specific biological targets may also position it as a candidate for anti-inflammatory therapies. By inhibiting pathways associated with pro-inflammatory cytokines, it could provide therapeutic benefits for conditions such as rheumatoid arthritis or psoriasis.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their antiviral and anticancer activities.

    Imidazo[1,2-c]pyrimidines: Studied for their anti-inflammatory and antimicrobial properties.

    Imidazo[4,5-b]pyridines: Investigated for their kinase inhibition and antimalarial activities.

Uniqueness

2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development.

Biological Activity

2-Cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique heterocyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-b]pyridazine core, characterized by a fused bicyclic structure that incorporates both imidazole and pyridazine rings. The molecular formula is C15H16N4OC_{15}H_{16}N_{4}O, and it includes a cyclopropyl group at the 2-position and a 4-methylphenyl substituent at the nitrogen atom. These structural features contribute to its distinct pharmacological properties.

Research indicates that this compound acts primarily as an inhibitor of adaptor-associated kinase 1 (AAK1) . AAK1 plays a crucial role in endocytosis and synaptic vesicle recycling, making it a vital target for modulating cellular processes involved in growth and survival. By inhibiting AAK1, this compound may influence various signaling pathways associated with cancer and neurological disorders.

Anticancer Potential

Several studies have highlighted the anticancer properties of imidazo[1,2-b]pyridazine derivatives. Specifically, this compound has shown promise in inhibiting kinases involved in cancer pathways. The ability to inhibit specific kinases positions this compound as a candidate for drug development targeting various cancers.

Biological Activity Details
Target Kinase AAK1
Potential Effects Inhibition of cell growth and survival pathways
Therapeutic Areas Cancer treatment, neurological disorders

Case Studies

  • In Vitro Studies : In cell line assays, derivatives of imidazo[1,2-b]pyridazine have demonstrated significant antiproliferative activity against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds often fall within the nanomolar range, indicating potent biological activity.
  • Mechanistic Insights : A study investigating the binding affinity of related compounds to AAK1 revealed that modifications to the substituents can enhance or diminish inhibitory activity. This suggests that further optimization of this compound could lead to more effective therapeutic agents.
  • Synergistic Effects : Research has also explored the combination of this compound with existing chemotherapeutics like doxorubicin or cisplatin. Preliminary results indicate that such combinations may yield synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Properties

IUPAC Name

2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-11-2-6-13(7-3-11)18-17(22)14-8-9-16-19-15(12-4-5-12)10-21(16)20-14/h2-3,6-10,12H,4-5H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIWFKAGLQQWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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